molecular formula C23H24N4O B14158255 N'-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide CAS No. 350988-36-2

N'-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide

Katalognummer: B14158255
CAS-Nummer: 350988-36-2
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: JITHRSWHSJIHPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a quinoline ring system, a phenyl group, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide typically involves the condensation of 2-phenylquinoline-4-carbohydrazide with 1-ethylpiperidin-4-one. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction conditions may vary, but common solvents used include ethanol or methanol, and the reaction is often conducted under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction parameters such as temperature, pressure, and catalyst concentration are optimized to ensure consistent product quality and high yield .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

N’-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-Methylpiperidin-4-ylidene)acetohydrazide
  • N-[(1-ethylpiperidin-4-ylidene)amino]-4-methylbenzamide
  • N-[(1-ethylpiperidin-4-ylidene)amino]-3-nitroaniline

Uniqueness

N’-(1-ethylpiperidin-4-ylidene)-2-phenylquinoline-4-carbohydrazide is unique due to its specific combination of a quinoline ring, phenyl group, and piperidine ring. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds .

Eigenschaften

CAS-Nummer

350988-36-2

Molekularformel

C23H24N4O

Molekulargewicht

372.5 g/mol

IUPAC-Name

N-[(1-ethylpiperidin-4-ylidene)amino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H24N4O/c1-2-27-14-12-18(13-15-27)25-26-23(28)20-16-22(17-8-4-3-5-9-17)24-21-11-7-6-10-19(20)21/h3-11,16H,2,12-15H2,1H3,(H,26,28)

InChI-Schlüssel

JITHRSWHSJIHPF-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC(=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.